4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one
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Overview
Description
4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indole derivative and a dioxolane precursor.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(2-fluorophenyl)piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the chloromethyl group or other functional groups.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its interactions with specific receptors or enzymes.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1’-{[4-(phenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one
- 4-(Chloromethyl)-1’-{[4-(2-chlorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one
Uniqueness
The presence of the 2-fluorophenyl group in 4-(Chloromethyl)-1’-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3’-indol]-2’-one may confer unique properties, such as increased binding affinity or selectivity for certain biological targets.
Properties
Molecular Formula |
C22H23ClFN3O3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-(chloromethyl)-1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C22H23ClFN3O3/c23-13-16-14-29-22(30-16)17-5-1-3-7-19(17)27(21(22)28)15-25-9-11-26(12-10-25)20-8-4-2-6-18(20)24/h1-8,16H,9-15H2 |
InChI Key |
LTGBZDKDHHJQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)OCC(O4)CCl)C5=CC=CC=C5F |
Origin of Product |
United States |
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